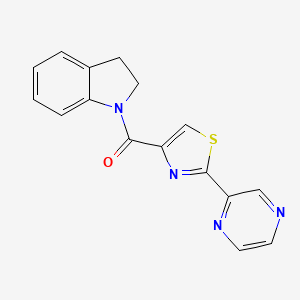
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IPTM is a synthetic compound that belongs to the family of thiazole-based molecules. It has a molecular weight of 347.4 g/mol and a chemical formula of C17H12N4OS. IPTM has been synthesized by several methods, including the reaction of 2-aminopyrazine and 4-bromo-2-thiazolyl ketone, followed by the reaction with indoline-2,3-dione. IPTM has shown potential in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Treatment of Ischemic Stroke
Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Properties
In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds could be used as antioxidants in various applications.
Neuroprotective Agents
Some compounds, such as 7i, 7j and 7r, exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This suggests that these compounds could be used as neuroprotective agents.
Anti-inflammatory Properties
At the concentrations of 0.1, 1 and 10μM, 7i, 7j and 7r dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests that these compounds could be used as anti-inflammatory agents.
Treatment of Alzheimer’s Disease
Two compounds 4g and 3a were found to be the most potent in inhibition of Acetylcholine esterase (AChE) with inhibition percentages of 51 and 50% when tested at the concentration of 100μM . This suggests that these compounds could be used in the treatment of Alzheimer’s disease.
Anticancer Properties
Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17µM) . Compound 5g was the most potent one with IC50 values as low as 0.65μM, even more potent than adriamycin, a positive control . This suggests that these compounds could be used as anticancer agents.
Mechanism of Action
Target of Action
The primary target of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response .
Mode of Action
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound has also been found to inhibit the secretion of cellular HBsAg .
Biochemical Pathways
Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production and secretion of cytokines. These cytokines then mediate various immune responses, including the activation of other immune cells and the production of antibodies .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication in both wild and resistant HBV strains . This makes Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone a potential candidate for the development of novel immunomodulatory anti-HBV agents .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRFLNXWVCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)
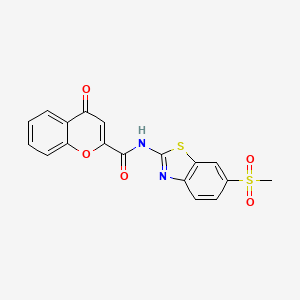
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)
![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

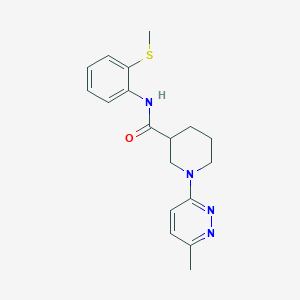

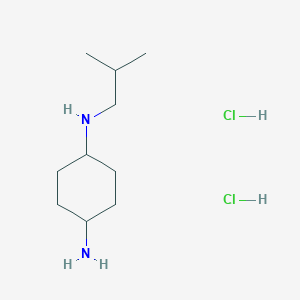
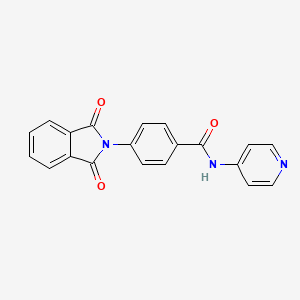
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)